Methyl 3-nitropropanoate

Catalog No.
S1905898
CAS No.
20497-95-4
M.F
C4H7NO4
M. Wt
133.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-nitropropanoate

CAS Number

20497-95-4

Product Name

Methyl 3-nitropropanoate

IUPAC Name

methyl 3-nitropropanoate

Molecular Formula

C4H7NO4

Molecular Weight

133.1 g/mol

InChI

InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3

InChI Key

PVOVDKWDSQCJAA-UHFFFAOYSA-N

SMILES

COC(=O)CC[N+](=O)[O-]

Canonical SMILES

COC(=O)CC[N+](=O)[O-]

    Organic Synthesis

      Scientific Field: Organic chemistry.

      Summary: Methyl 3-nitropropanoate serves as a versatile building block for synthesizing complex organic molecules.

      Methods/Experimental Procedures: Researchers typically employ Methyl 3-nitropropanoate in reactions with cyclic or acyclic imines. The diastereoselective nitro-Mannich/lactamization cascade involves combining Methyl 3-nitropropanoate with imines, followed by cyclization to form pyrrolidinone derivatives.

      Results/Outcomes: Successful synthesis of trans-monocyclic and fused tricyclic pyrrolidinones, which have applications in drug discovery and materials science.

    Biocatalysis

      Scientific Field: Enzymology and biotechnology.

      Summary: Methyl 3-nitropropanoate is relevant due to its involvement in nitroalkane catabolism. Nitronate monooxygenases (NMOs) play a crucial role in defense mechanisms across various organisms.

      Methods/Experimental Procedures: NMOs catalyze the oxidation of nitroalkanes, including Methyl 3-nitropropanoate, using molecular oxygen. These enzymes are potential biocatalysts.

      Results/Outcomes: NMOs can be harnessed for bioremediation, organic synthesis, and green chemistry applications.

Methyl 3-nitropropanoate is an organic compound with the molecular formula C4_4H7_7NO4_4. It features a nitro group (-NO2_2) attached to the third carbon of a propanoate chain, making it a nitro derivative of propanoic acid. This compound is primarily utilized in organic synthesis and serves as a precursor for various

  • Deprotonation: It can undergo deprotonation at both the α-nitro and α-carbonyl positions when treated with strong bases such as lithium diisopropylamide (LDA) .
  • Mannich Reaction: The compound can react with formaldehyde and primary amines under Mannich reaction conditions, leading to the formation of 5-nitrohexahydropyrimidines .
  • Nitro-Mannich/Lactamization Cascade: This reaction involves methyl 3-nitropropanoate reacting with acyclic imines, yielding complex nitrogen-containing compounds .

Methyl 3-nitropropanoate is structurally related to 3-nitropropionic acid, which has been studied for its neurotoxic effects. The biological activity of methyl 3-nitropropanoate itself is less documented, but its derivatives are often explored for potential therapeutic applications, particularly in neuropharmacology.

Several synthetic routes exist for producing methyl 3-nitropropanoate:

  • Methylation of 3-Nitropropionic Acid: Under acidic conditions, 3-nitropropionic acid can be methylated to yield methyl 3-nitropropanoate .
  • One-Pot Synthesis: A one-pot synthesis method has been developed where methyl 3-nitropropanoate reacts with aldehydes in ethyl acetate to produce various furan derivatives .

Methyl 3-nitropropanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Methyl NitroacetateC4_4H7_7NO4_4Contains a nitro group on the second carbon
3-Nitropropionic AcidC3_3H5_5NO4_4Lacks a methyl ester group; more biologically active
Ethyl NitroacetateC5_5H9_9NO4_4Ethyl group instead of methyl; different reactivity
Methyl AcetateC3_3H6_6ONo nitro group; serves as a control compound

Methyl 3-nitropropanoate is unique due to its specific position of the nitro group, which influences its reactivity and potential applications in organic synthesis compared to these similar compounds.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 3-nitropropanoate

Dates

Modify: 2023-08-16

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